Bicyclo[4.1.0]heptan-2-ol
Overview
Description
Bicyclo[4.1.0]heptan-2-ol is an organic compound with a unique bicyclic structure. It is characterized by a seven-membered ring fused to a three-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is of interest due to its strained ring system, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-2-ol can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This reaction typically uses platinum (II) or gold (I) catalysts to facilitate the formation of the bicyclic structure . Another method involves the Diels-Alder reaction followed by selective reduction and functionalization steps .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for yield and purity. The transition metal-catalyzed cycloisomerization method is particularly favored due to its efficiency and the availability of catalysts.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl derivatives of this compound can regenerate the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Regeneration of this compound from its carbonyl derivatives.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including as enzyme inhibitors and in drug design.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets such as enzymes. For example, its oxidation by horse liver alcohol dehydrogenase involves the transfer of hydrogen as a hydride, without cleavage of the three-membered ring . This unique mechanism is due to the strained ring system, which influences the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[3.2.2]nonadienes: These compounds have a larger ring system and different chemical properties.
Uniqueness
Bicyclo[4.1.0]heptan-2-ol is unique due to its specific ring strain and reactivity. The presence of a three-membered ring fused to a seven-membered ring imparts distinct chemical behavior, making it a valuable compound in synthetic chemistry and research.
Biological Activity
Bicyclo[4.1.0]heptan-2-ol, a bicyclic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 200883-45-0 |
Molecular Formula | CHO |
Molecular Weight | 112.17 g/mol |
IUPAC Name | (1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol |
InChI Key | YUZVFUMVDCKMOI-XVMARJQXSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities, including interactions with enzymes and potential therapeutic applications.
The compound's biological activity is primarily attributed to its hydroxyl group, which can form hydrogen bonds with biological macromolecules. This interaction may influence the structure and function of proteins and enzymes, making it a valuable tool in biochemical studies .
Case Studies and Research Findings
- Antimicrobial Activity : A study on extracts containing this compound showed promising antimicrobial effects against various pathogens. The compound was isolated from plant sources such as Magnolia officinalis and Achillea species, where it exhibited significant inhibitory activity against bacteria and fungi .
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can interact with specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
- Antileishmanial Activity : In a study assessing the antileishmanial properties of plant extracts containing bicyclic compounds, this compound was identified as a component contributing to the observed activity against Leishmania major, with an IC50 value indicating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
(1R,2R,6S)-7-Oxathis compound | Contains an oxygen atom in the ring | Different enzyme interaction profiles |
(1R,2S,6S)-6-Methyl-7-oxathis compound | Additional methyl group | Altered pharmacological properties |
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVFUMVDCKMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336387 | |
Record name | Bicyclo[4.1.0]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6376-96-1 | |
Record name | Bicyclo[4.1.0]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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